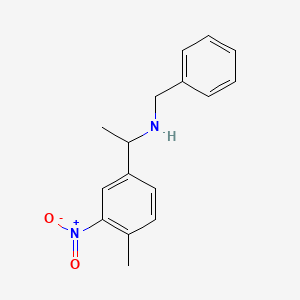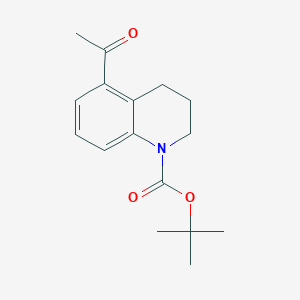
3-Isobutoxy-4-methoxybenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutoxy-4-methoxybenzenethiol: is an organic compound with the molecular formula C11H16O2S It is a derivative of benzenethiol, characterized by the presence of isobutoxy and methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-methoxybenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenethiol and isobutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxybenzenethiol is reacted with isobutyl bromide in the presence of potassium carbonate in a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Isobutoxy-4-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The isobutoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Isobutoxy-4-methoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-Isobutoxy-4-methoxybenzenethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially affecting their function. The isobutoxy and methoxy groups may influence the compound’s solubility, stability, and reactivity, contributing to its overall biological and chemical effects.
相似化合物的比较
Similar Compounds
4-Methoxybenzenethiol: A simpler analog with only a methoxy group attached to the benzene ring.
3-Methoxybenzenethiol: Another analog with the methoxy group in a different position on the benzene ring.
4-Isobutoxybenzenethiol: An analog with only an isobutoxy group attached to the benzene ring.
Uniqueness
3-Isobutoxy-4-methoxybenzenethiol is unique due to the presence of both isobutoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific research and industrial purposes.
属性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
4-methoxy-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)7-13-11-6-9(14)4-5-10(11)12-3/h4-6,8,14H,7H2,1-3H3 |
InChI 键 |
CVJPWQHWSMSYQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)S)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)

![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)






